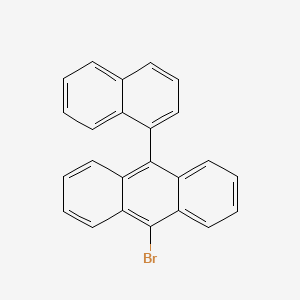

9-Bromo-10-(naphthalen-1-yl)anthracene

Overview

Description

9-Bromo-10-(naphthalen-1-yl)anthracene is a luminescent compound . It is characterized by its molecular formula C24H15Br .

Synthesis Analysis

This compound is synthesized by the Suzuki Cross-coupling reaction of 9-bromo-anthracene and naphthalene-2-boronic acid .Molecular Structure Analysis

The structure of 9-Bromo-10-(naphthalen-1-yl)anthracene is characterized by 1H NMR, IR, and UV-vis spectroscopy .Chemical Reactions Analysis

The photophysical processes of 9-Bromo-10-(naphthalen-1-yl)anthracene have been studied .Physical And Chemical Properties Analysis

The molecular weight of 9-Bromo-10-(naphthalen-1-yl)anthracene is 383.3 g/mol. It has a complexity of 435 and a rotatable bond count of 1 .Scientific Research Applications

Organic Electronics

9-Bromo-10-(naphthalen-1-yl)anthracene: is utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its structural properties make it an excellent candidate for blue light emission, which is crucial for full-color display technologies .

Photovoltaic Cells

In photovoltaic applications, this compound serves as a potential material for the active layers of solar cells. Its ability to absorb light and convert it into electrical energy can be harnessed to improve the efficiency of dye-sensitized solar cells .

Medicinal Chemistry

While not directly used in medicinal chemistry, derivatives of anthracene, like 9-Bromo-10-(naphthalen-1-yl)anthracene , are often studied for their photophysical properties, which can inform the design of new drugs and diagnostic agents .

Chemical Synthesis

This compound is a valuable intermediate in chemical synthesis. It can be used to create a variety of complex molecules through reactions such as the Suzuki coupling, which is widely employed in the synthesis of polyaromatic hydrocarbons .

Polymer Research

Anthracene derivatives are also significant in polymer research. They can be incorporated into polymers to endow them with specific properties like fluorescence or to alter their electronic characteristics for advanced materials .

Fluorescence Studies

9-Bromo-10-(naphthalen-1-yl)anthracene: is an important compound in fluorescence studies. Its strong luminescence is useful in the development of new fluorescent dyes and probes for biological and materials science research .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 9-Bromo-10-(naphthalen-1-yl)anthracene is the organic light-emitting diodes (OLEDs) . This compound is used as a host material in the emissive layer of OLED devices .

Mode of Action

9-Bromo-10-(naphthalen-1-yl)anthracene interacts with its targets by matching the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels that match the hole and electron transporting layers . This interaction results in the emission of deep-blue light when used in OLEDs .

Result of Action

The result of the action of 9-Bromo-10-(naphthalen-1-yl)anthracene is the production of efficient and low roll-off deep-blue organic light-emitting diodes . The OLED based on this compound achieved a deep-blue emission centered at 460 nm with a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m−2 .

properties

IUPAC Name |

9-bromo-10-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-24-21-13-5-3-11-19(21)23(20-12-4-6-14-22(20)24)18-15-7-9-16-8-1-2-10-17(16)18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYACRXBYRNYMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610576 | |

| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-10-(naphthalen-1-yl)anthracene | |

CAS RN |

400607-04-7 | |

| Record name | 9-Bromo-10-(naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)

![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)